Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl-
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Overview
Description
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenecarbothioamide group attached to a 4-cyclohexylphenyl ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- typically involves the reaction of 4-cyclohexylphenylamine with benzenecarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The aromatic ring and cyclohexyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy-: Similar structure but with a methoxy substituent instead of a methyl group.
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-chloro-: Contains a chloro substituent on the aromatic ring.
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-nitro-: Features a nitro group on the aromatic ring.
Uniqueness
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- is unique due to its specific combination of substituents, which influence its chemical reactivity and biological activity. The presence of the methyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
Properties
CAS No. |
147701-86-8 |
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Molecular Formula |
C20H23NS |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N-(4-cyclohexylphenyl)-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C20H23NS/c1-15-7-9-18(10-8-15)20(22)21-19-13-11-17(12-14-19)16-5-3-2-4-6-16/h7-14,16H,2-6H2,1H3,(H,21,22) |
InChI Key |
OWNSMFZYFRWLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
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